CYP2E1 Inhibition Profile: 8-Ethyl vs. 6-Ethyl vs. 8-Methyl Analogs
The 8-ethyl substitution confers a distinct metabolic liability profile compared to the 6-ethyl and 8-methyl analogs. In vitro screening against cytochrome P450 2E1 (CYP2E1), a key enzyme in drug metabolism, reveals that 8-ethyl-4H-benzo[1,4]oxazin-3-one exhibits an IC50 of 5.00E+4 nM (50 µM) [1]. This contrasts sharply with the 6-ethyl analog, which is essentially inactive (IC50 > 2.00E+4 nM) under comparable assay conditions [2]. The 8-methyl analog, conversely, demonstrates high potency (IC50 = 100 nM) [3]. This 500-fold difference between 8-ethyl and 8-methyl, and the complete loss of activity with the 6-ethyl isomer, highlights a non-linear SAR governed by both substituent position and size.
| Evidence Dimension | CYP2E1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 5.00E+4 nM (50 µM) |
| Comparator Or Baseline | 6-Ethyl analog (IC50 > 20,000 nM); 8-Methyl analog (IC50 = 100 nM) |
| Quantified Difference | 8-Ethyl is >2.5-fold more active than 6-ethyl, but 500-fold less active than 8-methyl |
| Conditions | Human liver microsomes; chlorzoxazone 6-hydroxylation; preincubation 5-20 min; LC-MS/MS analysis |
Why This Matters
This quantitative divergence enables researchers to rationally select an appropriate benzoxazinone building block to either minimize (6-ethyl) or probe (8-methyl) CYP2E1-mediated drug-drug interaction potential.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913). IC50: 5.00E+4 nM. Inhibition of CYP2E1 in human liver microsomes. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527 View Source
- [2] BindingDB. BDBM50438845 (CHEMBL2413882). IC50 > 2.00E+4 nM. Inhibition of CYP2E1 in human liver microsomes. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845 View Source
- [3] BindingDB. BDBM50465712 (CHEMBL4284414). IC50 = 100 nM. Inverse agonist activity at human LXRbeta. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50465712 View Source
